molecular formula C19H16F2O6 B1146772 2-Deoxy-2,2-difuoro-D-ribofuranose-3,5-dibenzoate CAS No. 153012-08-9

2-Deoxy-2,2-difuoro-D-ribofuranose-3,5-dibenzoate

Cat. No.: B1146772
CAS No.: 153012-08-9
M. Wt: 378.33
Attention: For research use only. Not for human or veterinary use.
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Description

2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate: is a chemical compound with the molecular formula C19H16F2O6 . It is a derivative of ribofuranose, where two fluorine atoms replace the hydroxyl groups at the 2-position, and benzoate groups are attached at the 3 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate typically involves the fluorination of a ribofuranose derivative followed by benzoylation.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection of hydroxyl groups, selective fluorination, and esterification. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, inert atmosphere, and purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 2-position and benzoate groups at the 3 and 5 positions differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacokinetic properties .

Properties

IUPAC Name

[(2S,3S,5S)-3-benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15,18,24H,11H2/t14-,15-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZDMMRKPZAYHW-MPGHIAIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)(F)F)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H](C([C@H](O2)O)(F)F)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652407
Record name 3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-beta-L-erythro-pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153012-08-9
Record name 3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-beta-L-erythro-pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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